4-Methoxy-2-methylbenzonitrile
Overview
Description
4-Methoxy-2-methylbenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxy-2-methylbenzonitrile involves the reaction of 4-Bromo-2-methylbenzonitrile with sodium methoxide. The reaction typically occurs in a solvent such as methanol or ethyl acetate and requires reflux conditions for about 12 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: The nitrile group (-CN) can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with a palladium catalyst are typical reducing conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Products may include 4-hydroxy-2-methylbenzonitrile or 4-formyl-2-methylbenzonitrile.
Reduction: The primary product is 4-methoxy-2-methylbenzylamine.
Substitution: Depending on the substituent introduced, products can vary widely, such as 4-bromo-2-methylbenzonitrile or 4-nitro-2-methylbenzonitrile.
Scientific Research Applications
4-Methoxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can act as a ligand, binding to metal ions or active sites in proteins, thereby influencing biochemical pathways.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the methyl group, making it less sterically hindered.
2-Methoxybenzonitrile: The methoxy group is positioned differently, affecting its reactivity.
4-Methylbenzonitrile: Lacks the methoxy group, altering its electronic properties.
Uniqueness: 4-Methoxy-2-methylbenzonitrile is unique due to the combined presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The specific positioning of these groups on the benzene ring allows for distinct interactions in chemical and biological systems.
Properties
IUPAC Name |
4-methoxy-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAQQUKODRZAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396611 | |
Record name | 4-methoxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21883-13-6 | |
Record name | 4-methoxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methoxy-2-methylbenzonitrile in the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol?
A1: this compound serves as the crucial starting point in the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol, as outlined in the research []. The synthesis involves a three-step process:
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